molecular formula C17H34O2 B164441 14-Methylhexadecanoic acid CAS No. 5918-29-6

14-Methylhexadecanoic acid

Cat. No. B164441
CAS RN: 5918-29-6
M. Wt: 270.5 g/mol
InChI Key: FXUKWLSZZHVEJD-UHFFFAOYSA-N
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Description

14-Methylhexadecanoic acid, also known as anteiso C17 Fatty acid, is a methylated fatty acid . It has been found in bacteria, bovine milk fat, Aegean jellyfish (A. aurita), and one-humped camel (C. dromedarius) meat and fat . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular formula of 14-Methylhexadecanoic acid is C17H34O2 . It has a molecular weight of 270.45 . The SMILES string representation of its structure is CC(CCCCCCCCCCCCC(O)=O)CC .


Physical And Chemical Properties Analysis

14-Methylhexadecanoic acid is a solid substance . It has a melting point of 36.8 °C . It is soluble in ethanol . The estimated boiling point is 358.05°C and the estimated density is 0.8791 .

Scientific Research Applications

14-Methylhexadecanoic acid

is a long-chain fatty acid found in the lipids of a variety of plants and animals . It has been used in several scientific research applications :

    Fatty Acid Oxidation

    • Application : 14-Methylhexadecanoic acid serves as a substrate for fatty acid oxidation .
    • Method : It functions as a stimulator of fatty acid oxidation by enhancing the performance of acyl-CoA synthetase, an enzyme that catalyzes the transformation of fatty acids into acyl-CoA compounds .
    • Results : This process results in the formation of acyl-CoA compounds .

    Phospholipid Biosynthesis

    • Application : It is used as a substrate for phospholipid biosynthesis .
    • Results : The outcome of this application is the biosynthesis of phospholipids .

    Production of Bioactive Lipids

    • Application : It is used in the production of bioactive lipids .
    • Results : The outcome of this application is the production of bioactive lipids .

    Cancer Research

    • Application : 14-Methylhexadecanoic acid has been used in cancer research .
    • Method : The acid was administered to normal rats, animals bearing the Walker 256 tumor at various stages of its growth and to tumor-resistant rats .
    • Results : The distribution of 14-Methylhexadecanoic acid in lipids (free fatty acids, triglycerides) was studied .

    Biochemical Assay Reagent

    • Application : 14-Methylhexadecanoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
    • Results : The outcome of this application is not specified in the source .
  • Chemical Synthesis
    • Application : 14-Methylhexadecanoic acid is used as a reagent in chemical synthesis .
    • Results : The outcome of this application is the synthesis of various organic compounds .

Safety And Hazards

14-Methylhexadecanoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

14-methylhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUKWLSZZHVEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974612
Record name 14-Methylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-14-Methylhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

14-Methylhexadecanoic acid

CAS RN

5918-29-6, 5746-59-8
Record name Anteisoheptadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5918-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14-Methylhexadecanoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-Methylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14-Methylhexadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (S)-14-Methylhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

39.5 - 40 °C
Record name (S)-14-Methylhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

16-Methyloctadecanoic acid was synthesized by the same operation, except that in the step (a) of the synthesis process for 14-methylhexadecanoic acid described above, 12-dodecanolide was changed to 15-pentadodecanolide, and in the step (b), 2-methylbutylmagnesium bromide was changed to sec-butylmagnesium bromide. Thus, 16-methyloctadecanoic add was obtained from 15-pentadodecanolide at a total yield of 84%. The purity was 95%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
520
Citations
RP Hansen, FB Shorland, NJ Cooke - Biochemical Journal, 1952 - ncbi.nlm.nih.gov
… The purpose of this paper is to describe in detail the isolation of (+)-14-methylhexadecanoic acid … Although (+)-14-methylhexadecanoic acid has been shown by Weitkamp (1945) to be …
Number of citations: 42 www.ncbi.nlm.nih.gov
RL Wolff, WW Christie, D Coakley - Lipids, 1997 - Springer
14-Methylhexadecanoic (14-MHD) acid has been identified in a sample of pine seed oil (Pinus contorta) by gas-liquid chromatography-mass spectrometry of its picolinyl ester derivative…
Number of citations: 31 link.springer.com
T Gerson, FB Shorland, Y Adams, ME Bell - Biochemical journal, 1959 - ncbi.nlm.nih.gov
… For this purpose the dosage of (+)-14-methylhexadecanoic acid was increased to as much … It was hoped to show in this way the formation of (+)-14-methylhexadecanoic acid from (+)-12-…
Number of citations: 17 www.ncbi.nlm.nih.gov
RP Hansen, NJ Cooke - Journal of the Science of Food and …, 1957 - Wiley Online Library
… in the manufacture of wood pulp from New Zealand‐grown Pinus radiata, have shown it to contain trace quantities of the branched‐chain fatty acid (+)‐14‐methylhexadecanoic acid. …
Number of citations: 8 onlinelibrary.wiley.com
Z Tuhâckovâ, P Gryga, O Helmich, Z Dusek, J Hradec - Neoplasma, 1985 - europepmc.org
… 14-methylhexadecanoic acid … 14-methylhexadecanoic acid. Thus the tumor growth is apparently accompanied by significant changes in the metabolism of 14-methylhexadecanoic acid …
Number of citations: 4 europepmc.org
NM Carballeira, H Cruz, NL Ayala - Lipids, 2002 - Springer
… Among these a novel 2-methoxylated FA, namely, the anteiso methyl-branched 2-methoxy-14-methylhexadecanoic acid, was identified together with the recently discovered iso methyl-…
Number of citations: 10 link.springer.com
T Kaneda - Biochimica et Biophysica Acta (BBA)-Lipids and Lipid …, 1966 - Elsevier
… The fatty acids produced by Bacillus subtilis (ATCC-7059) include the optically active fatty acids, d(+)12-methyltetradecanoic acid, and d(+)14-methylhexadecanoic acid. Tracer …
Number of citations: 38 www.sciencedirect.com
WF Wood - Journal of chemical ecology, 2004 - Springer
… C18 straight-chain fatty acids, (Z,Z)-9,12octadecadienoic acid, 12-methyltridecanoic acid, 13-methyltetradecanoic acid, 14-methylpentadecanoic acid, 14-methylhexadecanoic acid, and …
Number of citations: 4 link.springer.com
PGOFS DEER - Journal of Chemical Ecology, 2004 - academia.edu
… C18 straight-chain fatty acids, (Z,Z)-9,12-octadecadienoic acid, 12-methyltridecanoic acid, 13-methyltetradecanoic acid, 14-methylpentadecanoic acid, 14-methylhexadecanoic acid, …
Number of citations: 0 www.academia.edu
O Helmich, M Streibl, J Filip… - Journal of Labelled …, 1985 - Wiley Online Library
14‐Methyl[2,3‐ 3 H]hexadecanoic acid of a specific radioactivity of 51 Ci/mmol was prepared starting from 12‐methyl‐tetradecanoic acid isolated from wool fat. This fatty acid was …

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